3-Methoxyquinoline-6-carboxylic acid
Description
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-methoxyquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-9-5-8-4-7(11(13)14)2-3-10(8)12-6-9/h2-6H,1H3,(H,13,14) |
InChI Key |
JTNRKWBHLZMCQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C=CC(=CC2=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Isomerism and Positional Effects
- 6-Chloroquinoline-3-carboxylic Acid (CAS 118791-14-3): This compound swaps the substituent positions, with chlorine at position 6 and a carboxylic acid at position 3. The molecular weight (207.61 g/mol) and chlorine’s electron-withdrawing nature contrast with the methoxy group’s electron-donating effects in the target compound. Such positional differences significantly alter solubility and reactivity, as chlorine increases hydrophobicity (LogP ≈ 2.24) compared to methoxy .
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic Acid (CAS 28027-16-9): A positional isomer with hydroxy (-OH) and methoxy groups at positions 4 and 6, respectively. The hydroxy group introduces hydrogen-bonding capacity, enhancing water solubility but reducing stability under acidic conditions compared to the target compound’s methoxy group .
2.2 Functional Group Variations
- Methyl Quinoline-6-carboxylate (CAS 53951-84-1): The ester analog of the target compound’s carboxylic acid group. This substitution reduces acidity (pKa ~5–6 for esters vs. ~2–3 for carboxylic acids) and alters bioavailability. The ester’s lower polarity also increases membrane permeability, making it more suitable for prodrug applications .
- 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic Acid (CAS 257862-32-1): Features a partially saturated quinoline ring (1,2-dihydro) and a methyl group at position 6. The oxo group at position 2 increases planarity and conjugation, leading to a predicted pKa of -0.44 (high acidity) and a boiling point of 508.9°C, which contrasts with the fully aromatic target compound’s properties .
2.3 Ring System Modifications
- 3-Methyl-6-isoquinolinecarboxylic Acid (CAS 858646-60-3): The isoquinoline scaffold shifts the nitrogen atom to position 2, altering electronic distribution.
- 6-Methoxypyridazine-3-carboxylic Acid: Replaces the quinoline ring with a pyridazine (a diazine ring). This reduces aromaticity and introduces two adjacent nitrogen atoms, lowering the compound’s basicity and altering its UV-Vis absorption profile compared to quinoline derivatives .
Key Data Table: Comparative Properties
Preparation Methods
Doebner Reaction-Based Synthesis
A well-documented method for synthesizing methoxy-substituted quinoline carboxylic acids involves a Doebner-type condensation reaction. This method uses benzaldehyde derivatives, pyruvic acid, and aniline derivatives as starting materials.
Procedure example for 6-methoxy-2-arylquinoline-4-carboxylic acid (closely related analogue):
- Mix benzaldehyde (9.45 mmol) and pyruvic acid (14.3 mmol) in ethanol.
- Heat for 30 minutes.
- Add p-anisidine (methoxy-substituted aniline) and reflux overnight.
- Cool, filter the precipitate, wash with ethanol and hexane, and recrystallize from ethanol.
This method can be adapted for 3-methoxyquinoline-6-carboxylic acid by selecting appropriate starting materials to place the methoxy and carboxylic acid groups at the desired positions.
Cyclization of o-Amino Acetophenone Derivatives
Another approach involves cyclization of substituted o-amino acetophenone derivatives with enolisable ketones under catalysis by molecular iodine in ethanol. This method forms the quinoline ring and introduces the methoxy and carboxylic acid functionalities through precursor design.
Industrial and Laboratory Preparation Methods
Multi-Step Synthesis via Quinoline Precursors
- Starting from substituted nitrobenzoic acid derivatives, multi-step reactions including condensation with cyclopropylamine and ethyl 3-(dimethylamino)acrylate are performed.
- A key step is polyphosphoric acid (PPA)-catalyzed thermal lactamization , which forms the quinoline core.
- Purification is achieved by column chromatography or preparative HPLC.
- Reaction parameters such as temperature and solvent polarity are optimized to minimize side products (e.g., 7-[(carboxymethyl)(methyl)amino] derivatives).
Electrophilic Substitution for Functionalization
- Electrophilic substitution reactions, such as bromination and nitration, are used to selectively functionalize the quinoline ring at positions influenced by the methoxy group.
- For instance, bromination with Br2/FeBr3 in chloroform at 50°C for 4 hours yields 5-bromo-3-methoxyquinoline-7-carboxylic acid with ~70% yield.
- Nitration with HNO3/H2SO4 at 0°C for 30 minutes introduces a nitro group at position 8 with ~65% yield.
| Reaction Type | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| Bromination | Br2 + FeBr3, CHCl3, 50°C, 4 hr | 5-Bromo-3-methoxyquinoline-7-carboxylic acid | 70% |
| Nitration | HNO3 + H2SO4, 0°C, 30 min | 8-Nitro-3-methoxyquinoline-7-carboxylic acid | 65% |
Derivative Formation: Esterification and Amide Coupling
- The carboxylic acid group is converted into esters and amides for further synthetic applications.
- Esterification is performed by treating the acid with thionyl chloride (SOCl2) followed by methanol reflux for 6 hours, yielding methyl 3-methoxyquinoline-7-carboxylate with 92% yield.
- Amide formation uses EDCl/HOBt coupling reagents in DMF at room temperature for 24 hours to yield 3-methoxyquinoline-7-carboxamide with 88% yield.
| Reaction Type | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| Esterification | SOCl2 + MeOH, reflux, 6 hr | Methyl 3-methoxyquinoline-7-carboxylate | 92% |
| Amide Coupling | EDCl + HOBt, DMF, RT, 24 hr | 3-Methoxyquinoline-7-carboxamide | 88% |
Analytical and Purification Techniques
- NMR Spectroscopy (¹H and ¹³C NMR): Confirms substitution pattern, especially methoxy at C3 and carboxylic acid at C6.
- Mass Spectrometry (HRMS): Validates molecular weight.
- High-Performance Liquid Chromatography (HPLC): Assesses purity with UV detection at ~254 nm.
- X-ray Diffraction (XRD): Provides stereochemical confirmation for crystalline samples.
- Column Chromatography or Preparative HPLC: Used for purification to remove side products and impurities.
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Conditions | Notes | Yield (%) |
|---|---|---|---|---|---|
| 1 | Doebner condensation | Benzaldehyde, pyruvic acid, p-anisidine | Ethanol, reflux overnight | Forms quinoline core | Moderate to high |
| 2 | Cyclization of o-amino acetophenone derivatives | Molecular iodine, ethanol | Heating | Quinoline ring formation | Variable |
| 3 | Electrophilic substitution | Br2/FeBr3 or HNO3/H2SO4 | 50°C or 0°C | Selective halogenation/nitration | 65-70 |
| 4 | Esterification | SOCl2, MeOH | Reflux 6 hr | Methyl ester formation | 92 |
| 5 | Amide coupling | EDCl, HOBt, DMF | RT, 24 hr | Amide derivative formation | 88 |
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